molecular formula C₁₀H₁₂N₄O₄ B143238 Butyraldehyde 2,4-Dinitrophenylhydrazone CAS No. 1527-98-6

Butyraldehyde 2,4-Dinitrophenylhydrazone

Cat. No. B143238
CAS RN: 1527-98-6
M. Wt: 252.23 g/mol
InChI Key: IKGRHEWIFBFXPP-UHFFFAOYSA-N
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Description

Butyraldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It has the linear formula CH3CH2CH2CH=NNHC6H3(NO2)2 and a molecular weight of 252.23 .


Molecular Structure Analysis

Butyraldehyde 2,4-Dinitrophenylhydrazone contains a total of 30 bonds; 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), and 1 hydrazone .


Physical And Chemical Properties Analysis

Butyraldehyde 2,4-Dinitrophenylhydrazone is a solid at 20 degrees Celsius . It has a molecular weight of 252.23 .

Scientific Research Applications

  • Chromatographic Analysis :

    • Butyraldehyde 2,4-Dinitrophenylhydrazone has been studied for its utility in chromatographic analysis. A paper by Ronakinen (1967) discusses the paper chromatographic resolution of aldehyde 2,4-dinitrophenylhydrazone mixtures, including butyraldehyde, which is important for identifying components in mixtures (Ronakinen, 1967).
  • Carbohydrate Structure Elucidation :

    • Honda and Kakehi (1978) demonstrated the conversion of conjugated aldehydes in periodate oxidation products of glycosides into their 2,4-dinitrophenylhydrazones, which can be useful in elucidating the structures of carbohydrates (Honda & Kakehi, 1978).
  • Environmental and Atmospheric Analysis :

    • A study by Geng, Chen, and SIu (1992) proposed improved procedures for detecting low-molecular-weight aldehydes in environmental samples, including butyraldehyde, using 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization methods (Geng, Chen, & SIu, 1992).
  • Carbonyl Compound Analysis in Biological Samples :

    • In research related to microbiology, Reps, Hammond, and Glatz (1987) identified carbonyl compounds produced by Lactobacillus bulgaricus by reacting media with 2,4-dinitrophenylhydrazine, which included butyraldehyde among others (Reps, Hammond, & Glatz, 1987).
  • Food and Beverage Industry Applications :

    • In the food and beverage industry, the identification and quantification of carbonyl compounds, including butyraldehyde, are crucial. Witting and Schweigert (1958) characterized volatile carbonyl compounds isolated from irradiated meat fat, including butyraldehyde, as 2,4-dinitrophenylhydrazones (Witting & Schweigert, 1958).
  • Chemical Artifact Identification in Analytical Methods :

    • Vogel, Pötter, and Karst (2000) reported a study on the identification of a chemical artifact in the liquid chromatographic analysis of certain carbonyl compounds using the 2,4-dinitrophenylhydrazine method (Vogel, Pötter, & Karst, 2000).
  • Analytical Method Development in Water Analysis :

    • Lehotay and Hromul'áková (1994) developed a method for the separation and quantification of trace amounts of C1 - C4 aldehydes in water, utilizing the separation of aldehydes as their 2,4-dinitrophenylhydrazones derivatives (Lehotay & Hromul'áková, 1994).
  • Stereochemical Studies :

    • Kalikhman et al. (1973) explored the stereochemistry of 2,4-dinitrophenylhydrazones of β,β-dichlorovinyl ketones, highlighting the importance of these compounds in understanding molecular structures (Kalikhman et al., 1973).

Safety and Hazards

Butyraldehyde 2,4-Dinitrophenylhydrazone is considered hazardous. It is highly flammable and causes serious eye irritation . It should be stored under inert gas and away from moisture . In case of exposure, immediate medical attention is advised .

Future Directions

While specific future directions for Butyraldehyde 2,4-Dinitrophenylhydrazone are not mentioned in the search results, it’s worth noting that it is available for purchase as a reference standard . This suggests that it may be used in future research and development activities.

properties

IUPAC Name

N-(butylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGRHEWIFBFXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323500
Record name Butyraldehyde 2,4-Dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1527-98-6
Record name Butyraldehyde 2,4-Dinitrophenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyraldehyde 2,4-Dinitrophenylhydrazone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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